molecular formula C15H14N2O2 B2619129 6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline CAS No. 2034289-09-1

6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline

Cat. No.: B2619129
CAS No.: 2034289-09-1
M. Wt: 254.289
InChI Key: GPBLGNMEHWWISB-UHFFFAOYSA-N
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Description

6-{2-oxa-5-azabicyclo[221]heptane-5-carbonyl}quinoline is a complex organic compound that features a quinoline moiety linked to a bicyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline typically involves multiple steps, starting with the preparation of the bicyclic core. One common approach is to use 4R-hydroxy-l-proline as a starting material, which undergoes a series of reactions to form the 2-oxa-5-azabicyclo[2.2.1]heptane core . The quinoline moiety is then introduced through a coupling reaction, often involving acylation or alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce hydrogenated quinoline compounds.

Scientific Research Applications

6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The quinoline moiety can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline is unique due to the presence of both the quinoline and bicyclic moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(17-8-13-7-12(17)9-19-13)11-3-4-14-10(6-11)2-1-5-16-14/h1-6,12-13H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBLGNMEHWWISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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